molecular formula C16H19FO2 B14652463 tert-Butyl (5-fluoro-2-methyl-1H-inden-3-yl)acetate CAS No. 53496-81-4

tert-Butyl (5-fluoro-2-methyl-1H-inden-3-yl)acetate

Cat. No.: B14652463
CAS No.: 53496-81-4
M. Wt: 262.32 g/mol
InChI Key: PRVDXLRCRNBWFS-UHFFFAOYSA-N
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Description

tert-Butyl (5-fluoro-2-methyl-1H-inden-3-yl)acetate is an organic compound that belongs to the class of indene derivatives It is characterized by the presence of a tert-butyl ester group attached to the indene ring system, which is further substituted with a fluorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (5-fluoro-2-methyl-1H-inden-3-yl)acetate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-fluoro-2-methyl-1H-indene, which is obtained through a series of reactions involving fluorination and methylation of indene.

    Esterification: The key step in the synthesis is the esterification of 5-fluoro-2-methyl-1H-indene with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetonitrile at elevated temperatures.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the desired this compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and cost-effectiveness. Continuous flow reactors and automated systems are often employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-fluoro-2-methyl-1H-inden-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom in the indene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 5-fluoro-2-methyl-1H-indene-3-carboxylic acid.

    Reduction: Formation of tert-Butyl (5-fluoro-2-methyl-1H-inden-3-yl)methanol.

    Substitution: Formation of 5-substituted-2-methyl-1H-indene derivatives.

Scientific Research Applications

tert-Butyl (5-fluoro-2-methyl-1H-inden-3-yl)acetate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its use in the development of novel materials with unique properties, such as polymers and coatings.

    Biological Studies: It serves as a probe in biological studies to investigate the interactions of indene derivatives with biological targets.

    Chemical Synthesis: The compound is utilized as a building block in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of tert-Butyl (5-fluoro-2-methyl-1H-inden-3-yl)acetate involves its interaction with specific molecular targets. The presence of the fluorine atom and the ester group enhances its binding affinity to certain enzymes and receptors. The compound can modulate the activity of these targets by either inhibiting or activating their functions, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (5-fluoro-1H-indol-3-yl)acetate
  • tert-Butyl (5-chloro-2-methyl-1H-inden-3-yl)acetate
  • tert-Butyl (5-bromo-2-methyl-1H-inden-3-yl)acetate

Uniqueness

tert-Butyl (5-fluoro-2-methyl-1H-inden-3-yl)acetate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to other halogen-substituted derivatives

Properties

CAS No.

53496-81-4

Molecular Formula

C16H19FO2

Molecular Weight

262.32 g/mol

IUPAC Name

tert-butyl 2-(6-fluoro-2-methyl-3H-inden-1-yl)acetate

InChI

InChI=1S/C16H19FO2/c1-10-7-11-5-6-12(17)8-14(11)13(10)9-15(18)19-16(2,3)4/h5-6,8H,7,9H2,1-4H3

InChI Key

PRVDXLRCRNBWFS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C1)C=CC(=C2)F)CC(=O)OC(C)(C)C

Origin of Product

United States

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